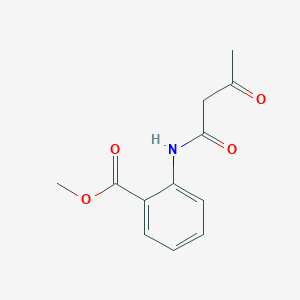

Methyl 2-(3-oxobutanoylamino)benzoate

Description

Methyl 2-(3-oxobutanoylamino)benzoate is an organic compound featuring a benzoate ester core substituted at the 2-position with a 3-oxobutanoylamino group (-NH-CO-CH₂-CO-CH₃). This structure combines aromatic, amide, and ketone functionalities, making it a versatile intermediate in synthetic organic chemistry, particularly for heterocyclic compound synthesis (e.g., oxazoloquinolines or imidazole derivatives) .

Properties

IUPAC Name |

methyl 2-(3-oxobutanoylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8(14)7-11(15)13-10-6-4-3-5-9(10)12(16)17-2/h3-6H,7H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRPSFSQZDTZLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332635 | |

| Record name | methyl 2-(3-oxobutanoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81937-41-9 | |

| Record name | Methyl 2-[(1,3-dioxobutyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81937-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-(3-oxobutanoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[(1,3-dioxobutyl)amino]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-oxobutanoylamino)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce the ester .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes, utilizing benzoic acid and methanol under acidic conditions. The reaction is typically carried out in a continuous flow reactor to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-oxobutanoylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can react with the ester and amide groups under basic or acidic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-oxobutanoylamino)benzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to form complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxobutanoylamino)benzoate involves its interaction with specific molecular targets and pathways. The ester and amide groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The ketone group can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Key Structural Analogues:

Analysis:

- Methyl 2-(3-oxobutanoylamino)benzoate vs. Methyl 2-benzoylamino-3-oxobutanoate (1): The former features a 3-oxobutanoyl group (-CO-CH₂-CO-CH₃), while the latter substitutes this with a benzoyl group (-CO-Ph). This difference impacts electronic properties and reactivity; the benzoyl group enhances aromatic conjugation, whereas the 3-oxobutanoyl group introduces additional steric bulk and ketone functionality .

- Quinoline derivatives (C1–C7): These compounds (e.g., C1–C7) incorporate piperazine and quinoline moieties, enabling π-π stacking and hydrogen bonding. Their extended conjugation contrasts with the simpler benzoate scaffold of the target compound, making them more suited for applications in materials science or medicinal chemistry .

- Sulfonylurea herbicides (e.g., sulfometuron methyl ester) : These share the methyl benzoate core but replace the amide group with sulfonylurea linkages. This modification confers herbicidal activity by inhibiting acetolactate synthase (ALS), a mode of action absent in the target compound .

Analytical Characterization

- ¹H NMR and HRMS: Common techniques for confirming purity and structure in analogues like B28–B29 and C1–C7. For example, quinoline derivatives show distinct aromatic proton signals and molecular ion peaks matching theoretical values .

- X-ray Crystallography: Used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide to resolve its crystal structure, a method applicable to Methyl 2-(3-oxobutanoylamino)benzoate for confirming stereochemistry .

- Software Tools : SHELXL (for refinement) and Mercury (for crystal structure visualization) are widely employed in characterizing similar compounds .

Biological Activity

Methyl 2-(3-oxobutanoylamino)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 219.24 g/mol

- Appearance : Colorless to pale yellow liquid

- Boiling Point : Approximately 200 °C

- Melting Point : Not specified in available literature

Biological Activity Overview

Methyl 2-(3-oxobutanoylamino)benzoate exhibits a range of biological activities, particularly in the context of insecticidal properties and potential therapeutic applications. Its activity can be classified into several categories:

-

Insecticidal Activity :

- Studies have shown that methyl benzoate derivatives exhibit significant toxicity against various insect pests. For instance, Methyl 2-(3-oxobutanoylamino)benzoate has been reported to be effective against Aedes albopictus and Culex pipiens, demonstrating a higher toxicity towards Aedes species compared to Culex .

- The compound's LC values indicate it is more toxic than traditional insecticides like acetamiprid, suggesting its potential as an environmentally friendly alternative .

- Neurotoxic Effects :

-

Antimicrobial Properties :

- Preliminary studies have hinted at antimicrobial activities, although comprehensive data on this aspect remains limited. Further investigation into its effects on bacterial and fungal strains is warranted.

Table 1: Toxicity Profile of Methyl 2-(3-oxobutanoylamino)benzoate

| Insect Species | LC (μg/cm²) | Relative Toxicity |

|---|---|---|

| Aedes albopictus | 45.6 | High |

| Culex pipiens | 136 | Moderate |

| Acetamiprid | 221 | Lower |

Data sourced from various studies on insecticidal activity .

Detailed Research Findings

- Mechanism of Action : Methyl 2-(3-oxobutanoylamino)benzoate appears to disrupt normal physiological functions in target organisms. The specific pathways involved include interference with neurotransmitter metabolism and potential disruption of enzyme activities related to xenobiotic metabolism .

- Sublethal Effects : Sublethal exposure to the compound has been observed to affect fecundity and longevity in treated populations of certain pest species, indicating potential long-term ecological impacts .

Future Perspectives

The exploration of methyl 2-(3-oxobutanoylamino)benzoate's biological activity presents promising avenues for both agricultural and pharmaceutical applications. Future research should focus on:

- Comprehensive toxicity assessments across various species.

- Detailed mechanistic studies to elucidate its action at the molecular level.

- Evaluation of its potential as a therapeutic agent in human health contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.